2-Pentanone, 4-methyl-4-(phenylthio)-
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Overview
Description
2-Pentanone, 4-methyl-4-(phenylthio)- is an organic compound with the molecular formula C12H16OS It is a ketone with a phenylthio group attached to the fourth carbon of the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-methyl-4-(phenylthio)- typically involves the reaction of 4-methyl-2-pentanone with thiophenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the nucleophilic substitution reaction. The process may require refluxing the reactants for several hours to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-methyl-4-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
2-Pentanone, 4-methyl-4-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-methyl-4-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone: A ketone with a similar structure but without the phenylthio group.
2-Pentanone, 4-hydroxy-4-methyl-: Contains a hydroxyl group instead of a phenylthio group.
2-Pentanol, 4-methyl-: An alcohol with a similar carbon skeleton.
Uniqueness
2-Pentanone, 4-methyl-4-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for specialized applications .
Properties
CAS No. |
50461-99-9 |
---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-methyl-4-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C12H16OS/c1-10(13)9-12(2,3)14-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
MEJHKEGJBCDWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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